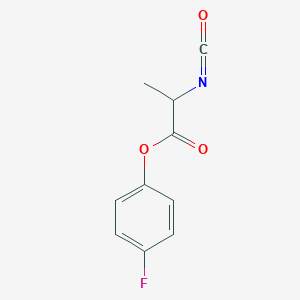
Methyl 4-fluorophenyl-2-isocyanatoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-fluorophenyl-2-isocyanatoacetate: is an organic compound with the molecular formula C10H8FNO3 It is a derivative of phenyl isocyanate and is characterized by the presence of a fluorine atom on the phenyl ring and an isocyanate group attached to the acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 4-fluorophenyl-2-isocyanatoacetate typically begins with the preparation of 4-fluorophenyl isocyanate.
Reaction with Methyl Acetate: The 4-fluorophenyl isocyanate is then reacted with methyl acetate in the presence of a suitable catalyst, such as a base or an acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 4-fluorophenyl-2-isocyanatoacetate can undergo nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding adducts.
Polymerization: The isocyanate group can react with diols or diamines to form polyurethanes, which are valuable materials in the production of foams, coatings, and elastomers.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water are common nucleophiles used in reactions with this compound.
Catalysts: Bases such as triethylamine or acids like hydrochloric acid can be used to catalyze the reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with diols or diamines.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Methyl 4-fluorophenyl-2-isocyanatoacetate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the production of polyurethanes, which have applications in coatings, adhesives, and foams.
Biology and Medicine:
Drug Development: The compound’s derivatives are investigated for their potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry:
Polyurethane Production: The compound is used in the manufacture of polyurethanes, which are essential materials in the automotive, construction, and textile industries.
Mécanisme D'action
Molecular Targets and Pathways:
Isocyanate Group Reactivity: The isocyanate group in methyl 4-fluorophenyl-2-isocyanatoacetate is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products.
Pathways: The compound can participate in various chemical pathways, including nucleophilic addition and substitution reactions, which are essential for its applications in organic synthesis and materials science.
Comparaison Avec Des Composés Similaires
Phenyl Isocyanate: Similar in structure but lacks the fluorine atom and the acetate moiety.
Methyl 4-chlorophenyl-2-isocyanatoacetate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 4-bromophenyl-2-isocyanatoacetate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom in methyl 4-fluorophenyl-2-isocyanatoacetate imparts unique chemical properties, such as increased reactivity and stability, compared to its non-fluorinated analogs.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C10H8FNO3 |
|---|---|
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
(4-fluorophenyl) 2-isocyanatopropanoate |
InChI |
InChI=1S/C10H8FNO3/c1-7(12-6-13)10(14)15-9-4-2-8(11)3-5-9/h2-5,7H,1H3 |
Clé InChI |
BCDKYQQESMJHBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC1=CC=C(C=C1)F)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


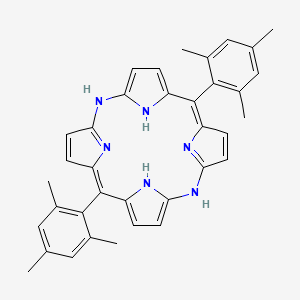
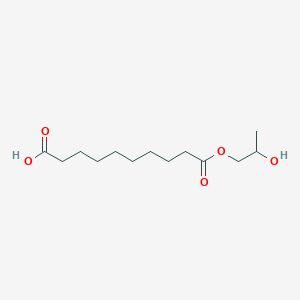
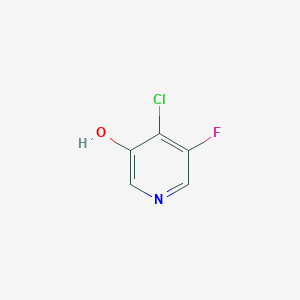
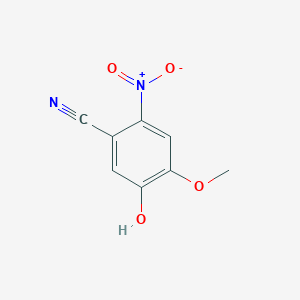

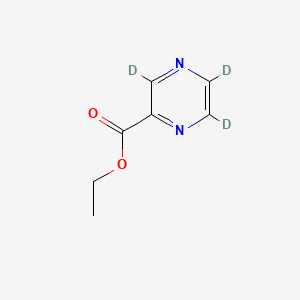

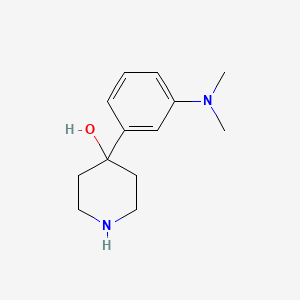
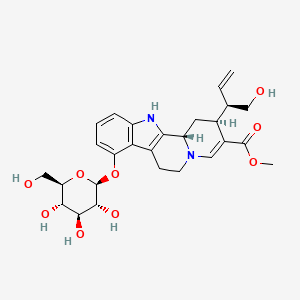
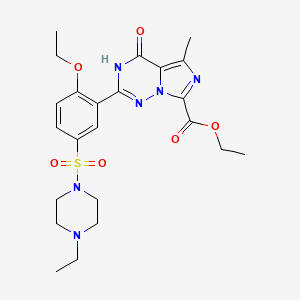

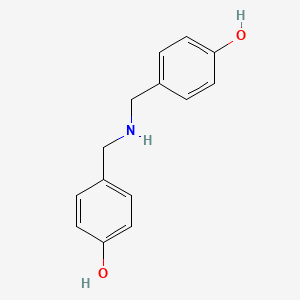

![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
